N-(4-amino-3-hydroxy-4-oxo-1-phenylbutan-2-yl)-2-[3-(piperidin-1-ylmethyl)pyrazol-1-yl]pyridine-3-carboxamide
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Overview
Description
N-(4-amino-3-hydroxy-4-oxo-1-phenylbutan-2-yl)-2-[3-(piperidin-1-ylmethyl)pyrazol-1-yl]pyridine-3-carboxamide is a complex organic compound that features multiple functional groups, including an amide, a pyrazole, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-amino-3-hydroxy-4-oxo-1-phenylbutan-2-yl)-2-[3-(piperidin-1-ylmethyl)pyrazol-1-yl]pyridine-3-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the core structure, followed by the introduction of various functional groups through reactions such as amination, hydroxylation, and acylation. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would require scalable and cost-effective methods. This might involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(4-amino-3-hydroxy-4-oxo-1-phenylbutan-2-yl)-2-[3-(piperidin-1-ylmethyl)pyrazol-1-yl]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbonyl group may yield an alcohol.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activity. Its structure suggests that it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Its ability to interact with specific molecular targets may make it useful in the treatment of certain diseases.
Industry
In industry, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique structure may impart desirable properties to materials or enhance the efficiency of catalytic processes.
Mechanism of Action
The mechanism of action of N-(4-amino-3-hydroxy-4-oxo-1-phenylbutan-2-yl)-2-[3-(piperidin-1-ylmethyl)pyrazol-1-yl]pyridine-3-carboxamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-amino-3-hydroxy-4-oxo-1-phenylbutan-2-yl)-2-[3-(morpholin-1-ylmethyl)pyrazol-1-yl]pyridine-3-carboxamide
- N-(4-amino-3-hydroxy-4-oxo-1-phenylbutan-2-yl)-2-[3-(pyrrolidin-1-ylmethyl)pyrazol-1-yl]pyridine-3-carboxamide
Uniqueness
The uniqueness of N-(4-amino-3-hydroxy-4-oxo-1-phenylbutan-2-yl)-2-[3-(piperidin-1-ylmethyl)pyrazol-1-yl]pyridine-3-carboxamide lies in its specific combination of functional groups and structural features. This unique structure may confer distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C25H30N6O3 |
---|---|
Molecular Weight |
462.5 g/mol |
IUPAC Name |
N-(4-amino-3-hydroxy-4-oxo-1-phenylbutan-2-yl)-2-[3-(piperidin-1-ylmethyl)pyrazol-1-yl]pyridine-3-carboxamide |
InChI |
InChI=1S/C25H30N6O3/c26-23(33)22(32)21(16-18-8-3-1-4-9-18)28-25(34)20-10-7-12-27-24(20)31-15-11-19(29-31)17-30-13-5-2-6-14-30/h1,3-4,7-12,15,21-22,32H,2,5-6,13-14,16-17H2,(H2,26,33)(H,28,34) |
InChI Key |
MOUFRNXVMNFKCL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CC2=NN(C=C2)C3=C(C=CC=N3)C(=O)NC(CC4=CC=CC=C4)C(C(=O)N)O |
Origin of Product |
United States |
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